
6-Cyclopropylpiperidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring substituted with a cyclopropyl group at the 6-position and two carbonyl groups at the 2 and 4 positions. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpiperidine-2,4-dione typically involves the Dieckmann cyclization of appropriate β-keto esters. One common method includes the use of monomethyl malonate and sodium methoxide in methanol, followed by cyclization under reflux conditions . Another approach involves the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide, followed by intramolecular nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable methods such as the regioselective Dieckmann cyclization and Michael addition are likely employed due to their efficiency and high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclopropylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 6-Cyclopropylpiperidine-2,4-diol.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Cyclopropylpiperidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 6-Cyclopropylpiperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways. These interactions are crucial for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Piperidine-2,4-dione: Similar in structure but lacks the cyclopropyl group.
Piperidine-2,6-dione: Another related compound with different substitution patterns.
Cyclopropylpiperidine: Lacks the carbonyl groups at the 2 and 4 positions.
Uniqueness: 6-Cyclopropylpiperidine-2,4-dione is unique due to the presence of both the cyclopropyl group and the two carbonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
6-cyclopropylpiperidine-2,4-dione |
InChI |
InChI=1S/C8H11NO2/c10-6-3-7(5-1-2-5)9-8(11)4-6/h5,7H,1-4H2,(H,9,11) |
Clé InChI |
HPXPQPMVNBLZPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CC(=O)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


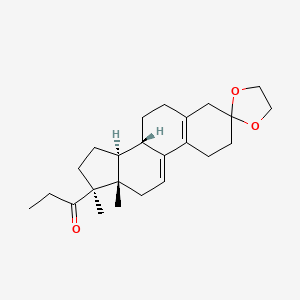
![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
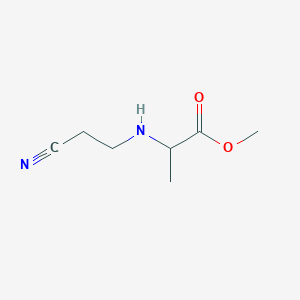
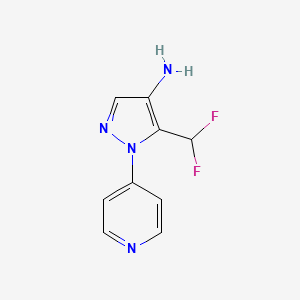
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)


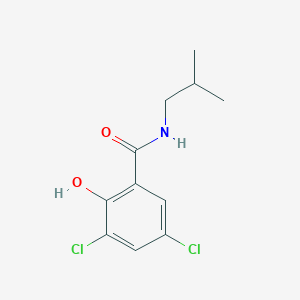
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
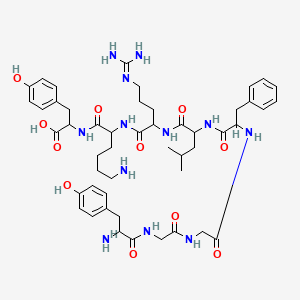

![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)
![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)
